molecular formula C21H28N4O B2447895 (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile CAS No. 1025259-81-7

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile

Cat. No. B2447895
CAS RN: 1025259-81-7
M. Wt: 352.482
InChI Key: NKFIQJBPYKCCSQ-PMOSEHGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile, also known as (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile, is a novel synthetic compound with potential applications in a variety of scientific research fields. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, a carbon atom, and two oxygen atoms. The compound has been the subject of many studies due to its unique properties and potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antibacterial Activities

The compound's organometallic polymer variants, involving elements like Zn, Mn, Ni, and others, have been synthesized and characterized for their antibacterial activities. These activities are assessed using the inhibition zone method, indicating that metal complexes exhibit higher antibacterial effectiveness than their ligands. Transition metal ions play a significant role in this antibacterial activity (Zuowen Shi, 2012).

Reaction with Diones

Reactions of 2,3-Diaminomaleonitrile (DAMN) with different diones, including the synthesis of variants of the compound, have been explored. These reactions were characterized using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations (Y. Kubota, T. Shibata, Emi Babamoto-Horiguchi, J. Uehara, K. Funabiki, S. Matsumoto, M. Ebihara, M. Matsui, 2009).

Synthesis in Pharmaceutical Applications

The compound's derivatives have been used in the synthesis of various pharmaceutical compounds, including antibiotics. For instance, a Z-isomer of a related compound has been prepared as a common acyl moiety of clinically useful cephem antibiotics (K. Tatsuta, S. Miura, H. Gunji, T. Tamai, R. Yoshida, T. Inagaki, Y. Kurita, 1994).

Spin-Crossover Iron(II) Complexes

This compound has been used in synthesizing spin-crossover Iron(II) complexes, showing transitions between high-spin and low-spin states. These complexes are studied for their magnetic susceptibilities and Mossbauer spectral measurements (Koshiro Nishi, S. Arata, N. Matsumoto, S. Iijima, Y. Sunatsuki, H. Ishida, M. Kojima, 2010).

properties

IUPAC Name

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3/b21-20-,25-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIQJBPYKCCSQ-QMPDWSFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile

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